4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl
Description
4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is a hydroxylated metabolite of polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic chemicals that contain 209 individual compounds with varying levels of chlorination. 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is known for its persistence in the environment and its potential to cause adverse health effects in humans and wildlife .
Properties
IUPAC Name |
2,3,6-trichloro-4-(3,4-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)12(18)11(17)10(6)16/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNCTWHUJUDFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165175 | |
| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152969-11-4 | |
| Record name | 4-Hydroxy-2,3,3′,4′,5-pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152969-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152969114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl typically involves the hydroxylation of 2,3,3’,4’,5-pentachlorobiphenyl. This can be achieved through various chemical reactions, including the use of cytochrome P450 enzymes which catalyze the hydroxylation process .
Industrial Production Methods: The compound is often synthesized in laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated biphenyls.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated biphenyls.
Substitution: Various substituted biphenyls depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl has several scientific research applications, including:
Chemistry: Studying the environmental fate and transformation of PCBs.
Biology: Investigating the compound’s effects on biological systems, including endocrine disruption and neurotoxicity.
Medicine: Exploring its potential role in disrupting thyroid hormone levels and its implications for human health.
Industry: Assessing the environmental impact of PCBs and developing remediation strategies
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can bind to thyroid hormone transport proteins, leading to decreased thyroid hormone levels.
Neurotoxicity: It affects neurotransmitter systems, including dopaminergic and noradrenergic pathways, potentially leading to behavioral and developmental effects
Comparison with Similar Compounds
2,3,3’,4’,5-Pentachlorobiphenyl: A parent compound without the hydroxyl group.
4-Hydroxy-2’,3,4’,5,6’-pentachlorobiphenyl: Another hydroxylated PCB with a different chlorine substitution pattern.
Uniqueness: 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl is unique due to its specific hydroxylation pattern, which influences its biological activity and environmental persistence. Its ability to disrupt endocrine and neurotransmitter systems distinguishes it from other PCBs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
